5,7-Dichloro-2,3-dimethyl-6-azaindole
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Overview
Description
5,7-Dichloro-2,3-dimethyl-6-azaindole: is a heterocyclic compound with the molecular formula C9H8Cl2N2 and a molecular weight of 215.08 g/mol . This compound belongs to the class of azaindoles, which are characterized by a fused pyridine and pyrrole ring system. The presence of chlorine atoms at positions 5 and 7, along with methyl groups at positions 2 and 3, makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dimethyl-6-azaindole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,6-dichloropyridine with suitable reagents to form the desired azaindole core . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-2,3-dimethyl-6-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized azaindoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: 5,7-Dichloro-2,3-dimethyl-6-azaindole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as a kinase inhibitor. Azaindole derivatives, including this compound, have been studied for their ability to inhibit protein kinases, which are crucial in cell signaling pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,3-dimethyl-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation .
Comparison with Similar Compounds
7-Azaindole: Similar to 5,7-Dichloro-2,3-dimethyl-6-azaindole but lacks the chlorine and methyl substitutions.
5-Azaindole: Another positional isomer with different substitution patterns.
6-Azaindole: Differently substituted azaindole with unique properties.
Uniqueness: The presence of chlorine atoms at positions 5 and 7, along with methyl groups at positions 2 and 3, makes this compound unique.
Properties
Molecular Formula |
C9H8Cl2N2 |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
5,7-dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H8Cl2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3 |
InChI Key |
ZJWTWLFBRGXFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(N=C(C=C12)Cl)Cl)C |
Origin of Product |
United States |
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